Methyl (R)-3-Boc-2,2-dimethyloxazolidine-4-acetate

Chiral Synthesis D-Amino Acid Peptidomimetics Asymmetric Catalysis

Methyl (R)-3-Boc-2,2-dimethyloxazolidine-4-acetate is a chiral, non-racemic oxazolidine derivative that serves as a protected and activated form of D-serine. Characterized by a tert-butoxycarbonyl (Boc) protected nitrogen and a methyl ester, this building block is designed for precise incorporation of the (R)-stereocenter into complex molecules, distinguishing it from its (S)-enantiomer and other serine-derived synthons.

Molecular Formula C13H23NO5
Molecular Weight 273.33 g/mol
Cat. No. B12497957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (R)-3-Boc-2,2-dimethyloxazolidine-4-acetate
Molecular FormulaC13H23NO5
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESCC1(N(C(CO1)CC(=O)OC)C(=O)OC(C)(C)C)C
InChIInChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-9(7-10(15)17-6)8-18-13(14,4)5/h9H,7-8H2,1-6H3
InChIKeyWFOPTBMQSIGXEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (R)-3-Boc-2,2-dimethyloxazolidine-4-acetate: Chiral Oxazolidine Building Block for Asymmetric Synthesis Sourcing


Methyl (R)-3-Boc-2,2-dimethyloxazolidine-4-acetate is a chiral, non-racemic oxazolidine derivative that serves as a protected and activated form of D-serine . Characterized by a tert-butoxycarbonyl (Boc) protected nitrogen and a methyl ester, this building block is designed for precise incorporation of the (R)-stereocenter into complex molecules, distinguishing it from its (S)-enantiomer and other serine-derived synthons [1]. Its molecular formula is C₁₃H₂₃NO₅ with a molecular weight of 273.33 g/mol, and it is primarily employed as a pharmaceutical intermediate where specific chiral configuration is critical for biological activity .

Sourcing Rationale for Methyl (R)-3-Boc-2,2-dimethyloxazolidine-4-acetate: Why the (R)-Configuration is Non-Substitutable


Generic substitution with the more common (S)-enantiomer (CAS 205491-14-1) or non-cyclic Boc-D-serine methyl ester fails when the target molecule requires (R)-stereochemistry, as this reversal of configuration leads to a mirror-image analog with fundamentally different pharmacological properties . The 2,2-dimethyloxazolidine ring forms a protective scaffold that simultaneously shields both the amino and carboxyl functionalities, offering a unique reactivity profile that a simple N-Boc amino acid cannot provide; deprotection yields the free D-serine derivative with a preserved chiral center [1]. Furthermore, the methyl ester provides a distinct advantage in synthetic planning over the free acid (CAS 2720111-88-4) by enabling direct coupling reactions without prior activation, thereby shortening synthetic sequences and improving atom economy .

Procurement-Relevant Evidence for Methyl (R)-3-Boc-2,2-dimethyloxazolidine-4-acetate


Absolute Configuration Fidelity: Guaranteeing (R)-D-serine Derived Pharmacophores

The target compound provides the essential (R)-configuration, derived from D-serine, which is the critical pharmacophoric requirement for several protease inhibitors and antibiotics, in contrast to the (S)-enantiomer (CAS 205491-14-1) which yields L-serine configuration upon deprotection. Using the (S)-enantiomer would produce the enantiomeric product, potentially rendering it inactive or causing off-target effects . The optical rotation for the related (R)-Garner aldehyde is reported as +21.445 (EtOH, c 10 at 25°C), directly opposite to its (S)-enantiomer, confirming the distinct chiral identity necessary for target engagement [1].

Chiral Synthesis D-Amino Acid Peptidomimetics Asymmetric Catalysis

Methyl Ester vs. Free Acid: Synthetic Step Economy in Peptide Coupling

The target compound's methyl ester eliminates the need for a separate carboxylic acid activation step required for its free acid analog (R)-2-(3-(tert-Butoxycarbonyl)-2,2-dimethyloxazolidin-4-yl)acetic acid (CAS 2720111-88-4). This reduces the synthesis by one step and avoids the use of stoichiometric coupling reagents that can generate waste and complicate purification . The molecular formula C₁₃H₂₃NO₅ confirms the presence of the methyl ester, which increases molecular weight from 259.30 g/mol (free acid) to 273.33 g/mol, indicating the ester functionality .

Solid-Phase Peptide Synthesis Medicinal Chemistry Process Chemistry

Configurational Stability: Preventing Racemization at the Serine α-Center

The 2,2-dimethyloxazolidine ring system is known to prevent racemization at the α-amino acid center, a significant risk when using simple N-Boc-D-serine methyl ester. While the free unprotected amino acid ester can undergo base-catalyzed epimerization, the oxazolidine ring locks the conformation, maintaining a high enantiomeric excess (ee) through multiple synthetic steps [1]. This motif is directly inspired by Garner's aldehyde, a benchmark for configurational stability in chiral pool synthesis where products consistently exhibit very high diastereomeric ratios after addition reactions .

Peptide Stability Chiral Pool Integrity Enantiomeric Excess

Divergent Solubility Profile for Improved Purification of High-Value Intermediates

The target compound's predicted boiling point of 329.3±27.0 °C and density of 1.076±0.06 g/cm³, derived from its molecular structure, indicates significant physical property differentiation from its more polar free acid counterpart (CAS 2720111-88-4) [1]. The methyl ester moiety enhances solubility in organic solvents such as dichloromethane and ethyl acetate, allowing for liquid-liquid extraction rather than chromatography-intensive purification. This contrasts with the free acid, which requires aqueous workup and acidification, adding operational complexity and time .

Process Research Extraction Efficiency Green Chemistry

Optimal Use-Cases for Methyl (R)-3-Boc-2,2-dimethyloxazolidine-4-acetate Procurement


Synthesis of D-Serine-Containing Macrocyclic Peptide APIs

When synthesizing macrocyclic peptides for therapeutic applications (e.g., antibiotics or integrin inhibitors), the (R)-configured oxazolidine ensures the correct spatial orientation of the D-serine residue, which is critical for target binding. The methyl ester allows for direct on-resin cyclization strategies (e.g., Fmoc-solid phase peptide synthesis) without needing a separate solution-phase esterification [1].

Scalable Route to a Constrained D-Serine Peptidomimetic Core

In the kilogram-scale synthesis of a peptidomimetic investigational new drug, the configurational stability of the oxazolidine ring ensures the chiral purity of the advanced intermediate is preserved during a multi-ton batch. Sourcing this specific building block eliminates the risk of an epimerization side-reaction that would otherwise require chiral chromatography separation, a major cost driver at scale [2].

Bioconjugation Chemistries Requiring a Chiral, Orthogonally Protected Handle

The Boc and methyl ester groups provide orthogonal protection: the Boc can be removed under acidic conditions to reveal the amine for conjugation, while the methyl ester can be hydrolyzed later to expose the carboxylate. This avoids incompatibility issues seen with the free acid, which could interfere with carbodiimide-based conjugations, making it the superior intermediate for antibody-drug conjugate (ADC) linker design .

Asymmetric Synthesis of α-Alkyl D-Serine Analogs

This building block is perfectly suited for diastereoselective alkylation reactions at the α-carbon of the serine backbone, a key transformation in medicinal chemistry to introduce lipophilic side chains. The oxazolidine ring directs the approach of the electrophile, leading to a high diastereomeric ratio (d.r.) of the alkylated product, a selectivity not achievable with the simple N-Boc-D-serine methyl ester [2].

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